

Application Note: Quantitative Analysis of Integerrimine N-oxide in Honey and Tea

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Compound of Interest

Compound Name: *Integerrimine N-oxide*

Cat. No.: *B191547*

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Abstract

This application note details a sensitive and robust method for the quantitative analysis of **Integerrimine N-oxide**, a pyrrolizidine alkaloid N-oxide (PANO), in complex matrices such as honey and tea. The protocol employs a solid-phase extraction (SPE) cleanup followed by detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is critical for food safety monitoring and quality control, ensuring consumer protection from these potentially toxic compounds. The described method provides high sensitivity and accuracy, making it suitable for researchers, scientists, and professionals in the food industry and drug development.

Introduction

Pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) are natural toxins produced by a wide variety of plant species worldwide. These compounds can contaminate food sources, including honey and herbal teas, posing a significant health risk to consumers. **Integerrimine N-oxide** is one such PANO that requires sensitive and accurate quantification for risk assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for the determination of these toxins due to its high selectivity and sensitivity.^[1] This application note provides a comprehensive protocol for the extraction, cleanup, and quantification of **Integerrimine N-oxide** in honey and tea samples.

Experimental Protocols

Sample Preparation

a) Honey Samples

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of **Integerrimine N-oxide** from honey.

- Weigh 5 g of homogenized honey into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of deionized water and vortex until the honey is completely dissolved.
- Add 10 mL of acetonitrile with 1% formic acid.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl , 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Vortex vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer the upper acetonitrile layer to a clean tube.
- The extract is now ready for SPE cleanup.

b) Tea Samples

- Weigh 2 g of ground and homogenized tea leaves into a 50 mL polypropylene centrifuge tube.
- Add 20 mL of a 50% methanol in water solution (v/v).
- Vortex for 1 minute and then place in an ultrasonic bath for 30 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 μm syringe filter into a clean tube.
- The extract is now ready for SPE cleanup.

Solid-Phase Extraction (SPE) Cleanup

For both honey and tea extracts, a polymeric cation exchange (PCX) SPE cartridge is used for cleanup and concentration of the analyte.

- Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
- Load the entire extract onto the cartridge.
- Wash the cartridge with 5 mL of 2% formic acid in water, followed by 5 mL of methanol.
- Elute the **Integerrimine N-oxide** with 10 mL of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

- LC Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.
- Mobile Phase:
 - A: 5 mM ammonium formate and 0.1% formic acid in water
 - B: 5 mM ammonium formate and 0.1% formic acid in methanol
- Gradient Elution: A typical gradient would start at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating to initial conditions.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Ionization Mode: Electrospray Ionization (ESI), Positive Mode

- Detection Mode: Multiple Reaction Monitoring (MRM)

For **Integerrimine N-oxide**, specific precursor-to-product ion transitions must be monitored for quantification and confirmation. These transitions should be optimized by direct infusion of a standard solution.

Data Presentation

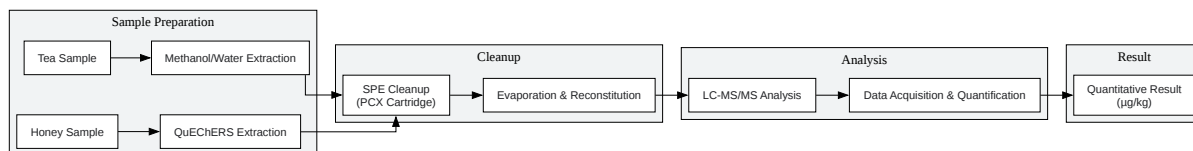
The quantitative performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). The following table summarizes typical performance data for the analysis of PANOs in a relevant food matrix, which can be used as a benchmark for the analysis of **Integerrimine N-oxide** in honey and tea.

Parameter	Honey Matrix	Tea Matrix
Linearity (R^2)	> 0.99	> 0.99
LOD ($\mu\text{g/kg}$)	0.1	0.2
LOQ ($\mu\text{g/kg}$)	0.5	0.7
Recovery (%)	85 - 110%	80 - 115%
Precision (RSDr %)	< 15%	< 15%

Note: The values presented are representative and may vary depending on the specific instrumentation and laboratory conditions. These values are based on performance characteristics reported for similar analytes in food matrices.[\[2\]](#)

Visualizations

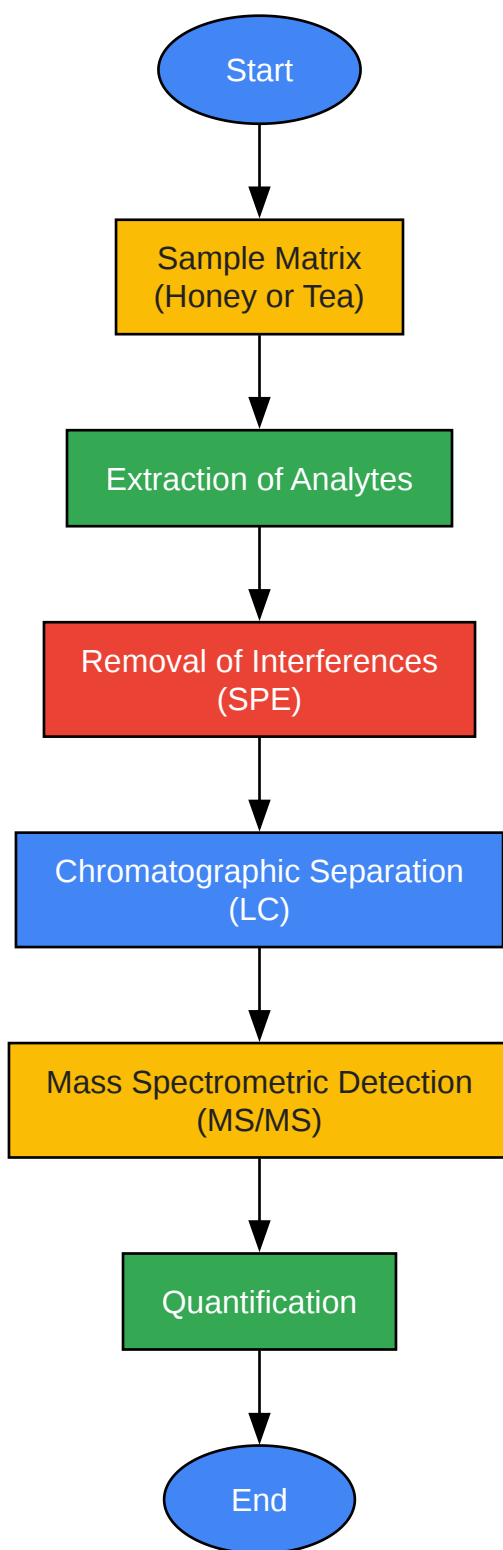
Experimental Workflow



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Caption: Experimental workflow for the quantitative analysis of **Integerrimine N-oxide**.

Logical Relationship of Analytical Steps



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Caption: Logical steps in the analytical protocol for **Integerrimine N-oxide**.

Conclusion

The described methodology provides a reliable and sensitive approach for the quantitative determination of **Integerrimine N-oxide** in honey and tea. The use of SPE cleanup is effective in reducing matrix effects, and the LC-MS/MS detection ensures high selectivity and low detection limits. This application note serves as a valuable resource for laboratories involved in food safety testing and the monitoring of natural toxins in the food supply chain. Regular monitoring of **Integerrimine N-oxide** is essential for protecting public health.

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